1,6-Phenazinediol
Overview
Description
Scientific Research Applications
1,6-Phenazinediol has a wide range of scientific research applications:
Mechanism of Action
Target of Action
1,6-Phenazinediol, also known as phenazine-1,6-diol, is a nitrogen-containing colored aromatic secondary metabolite . It is produced by many bacterial species and excreted into the environment Phenazines, in general, act as broad-specificity antibiotics and as virulence as well as survival factors in infectious disease .
Mode of Action
The mode of action of this compound is generally a consequence of its redox activity This means it can accept or donate electrons during chemical reactions, thereby influencing the biochemical processes within the target organisms
Biochemical Pathways
The biosynthesis of this compound involves several enzymes such as PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) . PDC and PCA then act as “core” phenazines that strain-specific enzymes convert to the over 150 phenazine derivatives that have been isolated from natural sources until today .
Result of Action
Phenazines, in general, have been shown to possess anti-microbial and cytotoxic activities . They are particularly potent against various bacterial and fungal species, as well as certain mammalian cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of phenazines is a characteristic of certain bacterial species, which can be found in both terrestrial and marine environments . The specific environmental conditions, such as temperature, pH, and presence of other organisms, can potentially influence the production, action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
Phenazines, including 1,6-Phenazinediol, have gained considerable attention over the past several years due to their versatile characteristics . They have numerous biological functions and are valuable starting materials for drug development in several therapeutic areas . Therefore, future research may focus on the production of this compound derivatives by genetically engineered strains .
Biochemical Analysis
Biochemical Properties
1,6-Phenazinediol plays a crucial role in biochemical reactions, particularly due to its redox activity. It can participate in electron transfer processes, making it an important molecule in microbial metabolism. The compound interacts with several enzymes and proteins, including those involved in the shikimate pathway. Enzymes such as PhzE, PhzD, PhzF, PhzB, and PhzG convert chorismic acid into phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA), which are precursors to this compound . These interactions are essential for the biosynthesis of phenazine derivatives, highlighting the compound’s role in microbial secondary metabolism.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess antimicrobial and cytotoxic activities, making it effective against bacteria, fungi, and mammalian cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt biomolecular condensates and alter 3D chromatin organization, impacting gene expression and cellular processes . These effects underscore the compound’s potential as a therapeutic agent in treating infections and cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its redox activity and interactions with biomolecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, this compound can bind to and inhibit enzymes involved in cellular metabolism, leading to altered metabolic flux and gene expression . These interactions contribute to the compound’s antimicrobial and cytotoxic properties, making it a valuable molecule in drug development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s redox activity can lead to the generation of ROS, which may cause oxidative stress and damage to cellular components over prolonged exposure . Studies have shown that this compound can maintain its antimicrobial and cytotoxic activities over time, but its long-term effects on cellular function require further investigation. Understanding the temporal dynamics of the compound’s effects is crucial for its application in therapeutic settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and cytotoxic activities without causing significant toxicity At higher doses, this compound can induce toxic effects, including oxidative stress and damage to vital organs These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized from chorismic acid through a series of enzymatic reactions involving PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid into PDC and PCA, which are further modified to produce this compound. The compound’s redox activity also influences metabolic flux and metabolite levels, impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in different cellular compartments . Additionally, specific transporters may facilitate the uptake and distribution of this compound, influencing its localization and activity within cells. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its redox activity and interactions with biomolecules can be influenced by its localization, affecting cellular processes and gene expression. Post-translational modifications and targeting signals may also direct this compound to specific organelles, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Phenazinediol can be synthesized through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. This method typically employs oxidizing agents such as ferric chloride or potassium ferricyanide under controlled conditions . Another method involves the condensation of 1,2-diaminobenzene with appropriate carbonyl compounds, followed by cyclization .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Bacterial strains such as Pseudomonas and Streptomyces are cultured under specific conditions to produce phenazine derivatives, including this compound . The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,6-Phenazinediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine-1,6-dicarboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, potassium ferricyanide.
Reducing Agents: Sodium borohydride, hydrogen gas with a suitable catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Phenazine-1,6-dicarboxylic acid.
Reduction Products: Dihydro-1,6-Phenazinediol.
Substitution Products: Halogenated, nitrated, or sulfonated phenazine derivatives.
Comparison with Similar Compounds
1,6-Phenazinediol is unique among phenazine derivatives due to its specific substitution pattern. Similar compounds include:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Another oxidized derivative with similar biological activities.
Compared to these compounds, this compound exhibits a unique combination of redox activity and substitution pattern, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
phenazine-1,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNFMAXWAPITK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988758 | |
Record name | 6-Hydroxyphenazin-1(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69-48-7 | |
Record name | 1,6-Dihydroxyphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Phenazinediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyphenazin-1(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-PHENAZINEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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